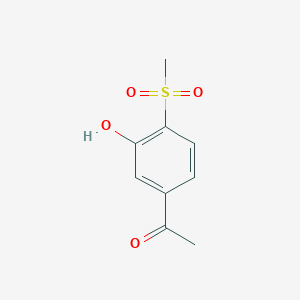

1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxy-4-methylsulfonylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-6(10)7-3-4-9(8(11)5-7)14(2,12)13/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRQTGVLIJZYIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Hydroxy 4 Methanesulfonylphenyl Ethan 1 One and Analogues

Direct Synthesis Approaches

Direct approaches focus on establishing the final ketone structure in the latter stages of the synthesis, often by forming the acetyl group on a pre-functionalized aromatic ring or by manipulating functional groups on a pre-existing acetophenone (B1666503) core.

Acylation Reactions (e.g., Friedel-Crafts Acylation of Substituted Benzenes)

Acylation reactions are a cornerstone for the synthesis of aryl ketones. The Friedel-Crafts acylation and the Fries rearrangement are two prominent methods in this category.

The Friedel-Crafts acylation involves the reaction of an aromatic ring with an acylating agent, such as an acyl chloride or acid anhydride (B1165640), in the presence of a Lewis acid catalyst (e.g., AlCl₃, BF₃). wikipedia.org For the target compound, a direct acylation of 2-(methylsulfonyl)phenol (B1297659) would be required. However, phenols can be challenging substrates for Friedel-Crafts reactions as the hydroxyl group's lone pair of electrons can coordinate with the Lewis acid, deactivating the ring and potentially leading to O-acylation (ester formation) as a competing pathway. stackexchange.com To favor C-acylation, an excess of the catalyst is often necessary. stackexchange.com Greener alternatives using methanesulfonic anhydride as both promoter and solvent have also been developed, avoiding metal and halogen waste. nih.govorganic-chemistry.org

A more common and often higher-yielding approach for preparing hydroxyaryl ketones is the Fries rearrangement . wikipedia.org This reaction converts a phenolic ester to a hydroxy aryl ketone, also catalyzed by Lewis or Brønsted acids. wikipedia.org The synthesis would begin by esterifying 2-(methylsulfonyl)phenol to produce 2-(methylsulfonyl)phenyl acetate. This ester is then subjected to rearrangement conditions. The reaction is selective for the ortho and para positions, and the product distribution can be influenced by reaction conditions like temperature. wikipedia.org Lower temperatures typically favor the para-product, which in this case would be the desired 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one.

| Method | Starting Material | Key Reagents | Product(s) | Typical Conditions |

| Friedel-Crafts Acylation | 2-(Methylsulfonyl)phenol | Acetyl chloride, AlCl₃ | O- and C-acylated products | Anhydrous solvent |

| Fries Rearrangement | 2-(Methylsulfonyl)phenyl acetate | Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., MSA) | ortho- and para-Hydroxy ketones | Temperature dependent for isomer ratio |

Oxidation Pathways for Precursor Alcohols

The target ketone can be synthesized through the oxidation of its corresponding secondary alcohol, 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-ol. This is a standard transformation in organic synthesis where the hydroxyl group of the alcohol is converted to a carbonyl group. A wide array of oxidizing agents can accomplish this, ranging from chromium-based reagents to milder, more selective modern reagents. sacredheart.edu

Common methods include:

Chromium-based oxidation: Reagents like pyridinium (B92312) chlorochromate (PCC) or the Jones reagent (CrO₃ in sulfuric acid) are effective.

Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride.

Dess-Martin Periodinane (DMP): A mild oxidant that allows for the conversion of alcohols to ketones under gentle conditions.

Strategic Functional Group Interconversions (e.g., Nitro Reduction to Amino, followed by Sulfonation)

A multi-step synthetic route involving the manipulation of functional groups on an acetophenone core is a highly viable strategy. This pathway often begins with a commercially available substituted acetophenone and proceeds through nitration, reduction, and diazotization. A plausible sequence is:

Nitration: Starting with 4-(methylsulfonyl)acetophenone, electrophilic aromatic substitution with a nitrating agent (a mixture of nitric acid and sulfuric acid) would introduce a nitro group onto the ring. Due to the directing effects of the acetyl and methylsulfonyl groups, the nitro group would be directed to the position meta to both, yielding 1-(4-methylsulfonyl-3-nitrophenyl)ethan-1-one.

Reduction: The nitro group is then reduced to an amino group. Common methods include catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acidic solution (e.g., Fe, Sn, or Zn in HCl). This step produces the key intermediate, 1-(3-amino-4-(methylsulfonyl)phenyl)ethan-1-one. sigmaaldrich.com

Diazotization and Hydrolysis: The resulting amino group is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in a strong acid at low temperatures. The diazonium salt is typically unstable and is immediately hydrolyzed by heating in an aqueous acidic solution, replacing the diazonium group with a hydroxyl group to yield the final product. This sequence is a variant of the Sandmeyer reaction and is a classic method for introducing a phenol (B47542) group. chemicalbook.com

This pathway is advantageous as it builds upon readily available starting materials and uses well-established, high-yielding reactions.

Indirect Synthetic Routes and Precursor Chemistry

Indirect routes involve the synthesis of precursors which are then converted to the target molecule. These methods may offer advantages in terms of controlling regiochemistry or accessing a variety of analogues from a common intermediate.

Utilization of Sulfonylated Aromatic Aldehydes as Starting Materials

An indirect route can commence with a sulfonylated aromatic aldehyde, such as 3-hydroxy-4-methanesulfonylbenzaldehyde. The synthesis of the target ketone from this aldehyde involves a two-step process:

Grignard Reaction: The aldehyde is treated with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol, 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-ol. sigmaaldrich.comdoubtnut.com

Oxidation: The secondary alcohol formed in the previous step is then oxidized to the target ketone, this compound, using one of the methods described in Section 2.1.2.

This approach effectively builds the ethyl-1-one side chain from an aldehyde precursor.

| Step | Reaction Type | Reactant | Reagent(s) | Product |

| 1 | Grignard Reaction | 3-Hydroxy-4-methanesulfonylbenzaldehyde | 1. CH₃MgBr2. H₃O⁺ | 1-(3-Hydroxy-4-methanesulfonylphenyl)ethan-1-ol |

| 2 | Oxidation | 1-(3-Hydroxy-4-methanesulfonylphenyl)ethan-1-ol | DMP or PCC | This compound |

Formation from α-Hydroxyketones and Related Phenacyl Derivatives

Phenacyl derivatives, particularly α-haloketones like phenacyl bromides, are versatile intermediates in organic synthesis. chemimpex.com The synthesis of analogues of the target compound often involves these precursors. For example, 2-bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone is a known compound synthesized by the bromination of 4-(methylsulfonyl)acetophenone. jingyepharma.comsigmaaldrich.com

While not a direct route to the title compound, the chemistry of these derivatives is relevant for creating analogues. The α-bromo group is a good leaving group and can be displaced by various nucleophiles. For instance, reaction with a thiol could lead to an α-thioketone, which could then be oxidized to an α-sulfonyl ketone. This highlights the utility of phenacyl derivatives in building molecular complexity adjacent to the carbonyl group. The synthesis of the specific target, this compound, is less likely to proceed via a phenacyl intermediate, as the required functional group manipulations are more straightforward on the aromatic ring itself.

Multi-Component Reaction Sequences for Core Structure Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical approach to assembling core chemical structures. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct the functionalized phenylethanone core.

Conceptually, a convergent synthesis could be designed involving a suitably substituted phenol, an acetylating agent, and a sulfonylating agent in a one-pot reaction. However, controlling the regioselectivity of such a reaction would be a significant challenge. A more plausible MCR-type approach would involve the construction of a key intermediate that already contains some of the required functionalities. For instance, a three-component reaction could be envisioned between a protected 2-halophenol, a source of the methanesulfonyl group (like sodium methanesulfinate), and a partner that can be later converted to the acetyl group.

While direct MCRs for this specific target are speculative, the development of one-pot syntheses for other highly functionalized aromatic ketones provides a framework for future research. For example, one-pot methods for synthesizing functionalized furans from arylglyoxals, acetylacetone, and phenols demonstrate the potential of MCRs in building complex aromatic structures. google.com

Catalytic Systems and Reaction Optimization

The synthesis of substituted phenylethanones, including this compound, heavily relies on the use of effective catalytic systems and the careful optimization of reaction conditions to achieve high yields and selectivity.

Role of Acid Catalysts in Acylation and Condensation Reactions

Acid catalysts are pivotal in the key C-acylation step, typically a Friedel-Crafts reaction, for the synthesis of aromatic ketones. organic-chemistry.org Phenols are bidentate nucleophiles, meaning they can undergo both C-acylation on the aromatic ring to form a hydroxyaryl ketone and O-acylation on the phenolic oxygen to yield an ester. innovareacademics.in The choice of acid catalyst and reaction conditions can influence the selectivity between these two pathways.

Strong Brønsted acids like methanesulfonic acid and trifluoromethanesulfonic acid (TfOH) have been shown to be effective catalysts for the C-acylation of phenols. oiccpress.comstackexchange.com In high concentrations, these acids favor the thermodynamically more stable C-acylated product. stackexchange.com Lewis acids, such as aluminum chloride (AlCl₃), are traditional catalysts for Friedel-Crafts acylation; however, they are often required in stoichiometric amounts and can lead to environmental concerns. organic-chemistry.org

The Fries rearrangement, another important acid-catalyzed reaction, involves the conversion of a phenyl ester to a hydroxyaryl ketone. rsc.org This reaction can be a viable route to this compound, where a suitable precursor ester is rearranged in the presence of an acid catalyst.

| Catalyst Type | Role in Synthesis | Key Considerations |

| Brønsted Acids (e.g., H₂SO₄, TfOH, MSA) | Promote Friedel-Crafts acylation and Fries rearrangement. | Catalyst concentration can influence O- vs. C-acylation selectivity. |

| Lewis Acids (e.g., AlCl₃, FeCl₃, ZnCl₂) | Activate the acylating agent in Friedel-Crafts reactions. | Often required in stoichiometric amounts; can be corrosive and generate hazardous waste. |

| Solid Acids (e.g., Zeolites, Nafion-H) | Offer advantages in terms of catalyst recovery and reusability. | May exhibit different selectivity compared to homogeneous catalysts. |

Emerging Catalytic Approaches in Substituted Phenylethanone Synthesis

Recent research has focused on developing more sustainable and efficient catalytic systems for the synthesis of substituted phenylethanones. Solid acid catalysts, such as zeolites and supported acids, are gaining prominence due to their ease of separation, reusability, and often-improved selectivity. rsc.orgnih.gov For instance, phosphotungstic acid encapsulated in a metal-organic framework (PTA@MIL-53(Fe)) has been used as an efficient catalyst for the Friedel-Crafts acylation of phenols under ultrasound irradiation. nih.govnih.gov

Bimetallic nanoparticle catalysts are also emerging as effective systems for transformations of acetophenone derivatives. For example, bimetallic iron-ruthenium nanoparticles have been used for the selective hydrodeoxygenation of hydroxyacetophenones. rsc.orgrsc.orgd-nb.info While this is a reductive process, it highlights the potential of advanced catalytic materials in the selective functionalization of phenylethanones.

Optimization of Reaction Conditions: Temperature, Solvent, and Stoichiometry

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound.

Temperature: The reaction temperature significantly influences the rate and selectivity of acylation reactions. In Friedel-Crafts acylations, higher temperatures can sometimes lead to side reactions or decomposition. For the Fries rearrangement, the temperature can affect the ratio of ortho- and para-isomers.

Solvent: The choice of solvent can impact the solubility of reactants and the stability of intermediates. While traditional Friedel-Crafts reactions often use chlorinated solvents, there is a growing trend towards using greener alternatives or performing reactions under solvent-free conditions. beilstein-journals.org

Stoichiometry: The molar ratio of the reactants and the catalyst is a critical parameter. In many classical Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid catalyst is required. organic-chemistry.org However, the development of more active catalytic systems aims to reduce the catalyst loading to catalytic amounts.

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Influences reaction rate and selectivity (ortho/para ratio). | Stepwise variation to find the optimal balance between reaction rate and product purity. |

| Solvent | Affects solubility, reaction kinetics, and work-up. | Screening of different solvents, with a preference for greener alternatives or solvent-free conditions. |

| Stoichiometry | Impacts conversion, yield, and cost-effectiveness. | Systematic variation of reactant and catalyst ratios to maximize yield while minimizing waste. |

Green Chemistry Principles in Synthetic Strategies

The application of green chemistry principles is increasingly important in the synthesis of fine chemicals, including this compound. This involves the use of environmentally benign reagents and solvents, and the development of energy-efficient processes.

Solvent-Free and Environmentally Benign Methodologies

Solvent-free reaction conditions offer significant environmental benefits by reducing waste and eliminating the use of often hazardous organic solvents. jmchemsci.com The direct acylation of phenols using methanesulfonic acid as a catalyst can be performed under solvent-free conditions, providing a greener route to hydroxyaryl ketones. oiccpress.com Similarly, solid acid catalysts are well-suited for solvent-free Friedel-Crafts reactions. rsc.orgnih.gov

| Green Chemistry Approach | Application in Phenylethanone Synthesis | Advantages |

| Solvent-Free Reactions | Friedel-Crafts acylation and Fries rearrangement. | Reduced waste, elimination of hazardous solvents, often simpler work-up. jmchemsci.com |

| Use of Greener Solvents | Water, ionic liquids, or biodegradable solvents. | Reduced environmental impact and potential for improved reaction performance. oiccpress.com |

| Heterogeneous Catalysis | Solid acid catalysts for acylation reactions. | Ease of catalyst separation and recycling, reduced waste. rsc.orgnih.gov |

| Biodegradable Catalysts | Use of catalysts like p-toluenesulfonic acid. | Reduced environmental persistence and toxicity. researchgate.net |

Chemical Reactivity and Derivatization of 1 3 Hydroxy 4 Methanesulfonylphenyl Ethan 1 One

Reactions Involving the Ethanone (B97240) Moiety

The ethanone group, consisting of a carbonyl (C=O) and a methyl group, is a key site for a variety of organic reactions.

Ketone Carbonyl Group Reactivity (e.g., Condensation, Reduction)

The carbonyl group is polarized, with the carbon atom being electrophilic, making it susceptible to attack by nucleophiles. This reactivity is central to condensation and reduction reactions.

Condensation Reactions: The carbonyl carbon can react with nucleophiles, such as amines and their derivatives, in condensation reactions. A prominent example is the reaction with hydrazine (B178648) derivatives to form hydrazones. This type of reaction is a critical step in the synthesis of various heterocyclic compounds.

Reduction Reactions: The ketone carbonyl can be reduced to a secondary alcohol or fully reduced to a methylene (B1212753) group (CH₂). Common laboratory reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for converting the ketone to a secondary alcohol. libretexts.orglibretexts.org The choice of reagent depends on the desired selectivity, as harsher conditions can affect other functional groups in the molecule. libretexts.org

For complete reduction to an alkyl chain, methods like the Wolff-Kishner or Clemmensen reductions are employed. masterorganicchemistry.com The Wolff-Kishner reduction uses hydrazine (NH₂NH₂) and a strong base at high temperatures, while the Clemmensen reduction uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. masterorganicchemistry.com The selection between these methods often depends on the stability of the substrate to acidic or basic conditions. masterorganicchemistry.com Additionally, specialized methods like the Luche reduction, which uses CeCl₃ with NaBH₄, can be employed for chemoselective reduction of ketones, particularly in the presence of other reducible functional groups like imines. researchgate.net

| Reaction Type | Reagents and Conditions | Product Type | General Applicability |

|---|---|---|---|

| Reduction to Alcohol | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) in a suitable solvent (e.g., methanol, ethanol). libretexts.org | 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-ol | Standard reduction of ketones to secondary alcohols. libretexts.org |

| Wolff-Kishner Reduction | Hydrazine (H₂NNH₂), potassium hydroxide (B78521) (KOH), high-boiling solvent (e.g., ethylene (B1197577) glycol), heat. masterorganicchemistry.com | 1-ethyl-3-hydroxy-4-methanesulfonylbenzene | Complete reduction of the carbonyl to a methylene group under basic conditions. masterorganicchemistry.com |

| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl). masterorganicchemistry.com | 1-ethyl-3-hydroxy-4-methanesulfonylbenzene | Complete reduction of the carbonyl to a methylene group under acidic conditions; particularly effective for aromatic ketones. masterorganicchemistry.com |

α-Methyl/Methylene Reactivity (e.g., Halogenation, Aldol (B89426) Condensation)

The hydrogen atoms on the methyl group adjacent to the carbonyl (α-hydrogens) are acidic and can be removed by a base to form an enolate ion. This enolate is a key intermediate in reactions such as halogenation and aldol condensations. sigmaaldrich.com

Halogenation: In the presence of an acid or base, ketones can be halogenated at the α-position. libretexts.orgopenstax.org Acid-catalyzed halogenation typically results in the substitution of a single α-hydrogen. Common reagents for this transformation include elemental bromine (Br₂) in acetic acid or sulfuryl chloride (SO₂Cl₂). libretexts.orgopenstax.org The resulting α-haloketones are valuable synthetic intermediates. mdpi.comresearchgate.net

Aldol Condensation: The enolate formed from 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one can act as a nucleophile and attack the carbonyl carbon of another molecule (such as an aldehyde or another ketone) in an aldol condensation reaction. sigmaaldrich.comthermofisher.com This reaction forms a new carbon-carbon bond and results in a β-hydroxy ketone, which can subsequently dehydrate to form an α,β-unsaturated ketone. sigmaaldrich.com

| Reaction Type | Reagents and Conditions | Product Type | General Applicability |

|---|---|---|---|

| α-Bromination | Bromine (Br₂), Acetic Acid (CH₃COOH). libretexts.orgopenstax.org | 2-bromo-1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one | Common method for synthesizing α-bromoketones from acetophenone (B1666503) derivatives. researchgate.net |

| Aldol Condensation (with Benzaldehyde) | Benzaldehyde, Sodium hydroxide (NaOH) or other base. thermofisher.com | 1-(3-hydroxy-4-methanesulfonylphenyl)-3-phenylprop-2-en-1-one (a chalcone) | Forms α,β-unsaturated ketones, a versatile class of compounds. sigmaaldrich.com |

Transformations of the Aromatic Ring

The aromatic ring of this compound is polysubstituted, and its reactivity towards substitution is dictated by the electronic and steric properties of the existing groups.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the ring with an electrophile. wikipedia.orgmasterorganicchemistry.comlibretexts.org The rate and position of this substitution are heavily influenced by the substituents already present. unizin.org In this molecule, the hydroxyl (-OH) group is a strong activating group, while the acetyl (-COCH₃) and methanesulfonyl (-SO₂CH₃) groups are deactivating. masterorganicchemistry.comfiveable.me

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃). youtube.com

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group, though the presence of deactivating groups on the ring can hinder these reactions. vanderbilt.edu

The high reactivity conferred by the hydroxyl group can sometimes lead to over-reaction or oxidative decomposition, especially under harsh conditions like direct nitration. libretexts.org

Nucleophilic Aromatic Substitution (if applicable, considering substituents)

Nucleophilic aromatic substitution (SNAr) is less common than EAS and typically requires two key features on the aromatic ring: a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.orgyoutube.com

The methanesulfonyl group is a strong electron-withdrawing group. If a suitable leaving group (e.g., a halogen) were present on the ring at a position ortho or para to the methanesulfonyl group, the molecule could potentially undergo SNAr. The electron-withdrawing groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org Without a leaving group, SNAr is not a feasible pathway for this specific molecule.

Regioselectivity and Steric/Electronic Effects of Substituents (Hydroxy and Methanesulfonyl Groups)

The position of a new substituent in an electrophilic aromatic substitution reaction is determined by the directing effects of the groups already on the ring. chemistrytalk.orgorganicchemistrytutor.com

-OH (hydroxyl) group at C3: This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. libretexts.orglibretexts.org It directs incoming electrophiles to positions 2, 4, and 6.

-SO₂CH₃ (methanesulfonyl) group at C4: This is a strongly deactivating group and a meta-director. fiveable.meassets-servd.host It withdraws electron density from the ring, directing incoming electrophiles to positions 2 and 6 relative to its own position.

-COCH₃ (acetyl) group at C1: This is also a deactivating group and a meta-director, directing to positions 3 and 5. fiveable.me

| Substituent (Position) | Type | Directing Effect | Favored Positions for Substitution |

|---|---|---|---|

| -OH (C3) | Strongly Activating | Ortho, Para | C2, C4, C6 |

| -SO₂CH₃ (C4) | Strongly Deactivating | Meta | C2, C6 |

| -COCH₃ (C1) | Deactivating | Meta | C3, C5 |

| Combined Effect | The powerful activating and ortho, para-directing -OH group dominates, reinforced by the meta-directing -SO₂CH₃ group. | C2 and C6 |

Modifications of the Hydroxyl Group

The phenolic hydroxyl group is a significant site of reactivity in this compound, allowing for a range of derivatization reactions.

The hydroxyl group of this compound can readily undergo etherification and esterification reactions. Etherification is commonly achieved through the Williamson ether synthesis, which involves the reaction of the corresponding phenoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.com The formation of the phenoxide is accomplished by treating the starting phenol (B47542) with a suitable base, such as sodium hydride or sodium hydroxide. libretexts.org This reaction is versatile and allows for the introduction of a variety of alkyl groups to the phenolic oxygen. wikipedia.org

Esterification can be carried out by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. nih.gov These reactions are typically efficient and lead to the formation of the corresponding aryl esters. masterorganicchemistry.com

Table 1: Representative Etherification and Esterification Reactions

| Reaction Type | Reagents | Product | Typical Conditions |

| Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., NaH) | 1-(3-methoxy-4-methanesulfonylphenyl)ethan-1-one | Anhydrous solvent (e.g., THF), Room temperature to reflux |

| Esterification | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | 3-acetyl-2-(methylsulfonyl)phenyl acetate | Anhydrous solvent (e.g., CH₂Cl₂), 0 °C to room temperature |

| Esterification | Acid anhydride (e.g., (CH₃CO)₂O), Catalyst (e.g., H₂SO₄) | 3-acetyl-2-(methylsulfonyl)phenyl acetate | Neat or in a solvent, often with heating |

The hydroxyl group is a potent activating group in electrophilic aromatic substitution reactions. chemistrysteps.com It donates electron density to the benzene ring through resonance, thereby increasing the ring's nucleophilicity and making it more susceptible to attack by electrophiles. masterorganicchemistry.com This activation effect is more significant than the electron-withdrawing inductive effect of the oxygen atom.

Furthermore, the hydroxyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. chemistrysteps.commasterorganicchemistry.com In the case of this compound, the positions ortho (C2 and C4) and para (C6) to the hydroxyl group are activated. However, the directing effects of the other substituents on the ring must also be considered to predict the outcome of an electrophilic substitution reaction.

Transformations of the Methanesulfonyl Group

The methanesulfonyl group is a key functional moiety that significantly influences the chemical properties of the molecule.

The sulfur atom in the methanesulfonyl group is in its highest oxidation state (+6). Therefore, it cannot be further oxidized. However, the methanesulfonyl group can be reduced under certain conditions. The reduction of aryl sulfones to the corresponding arenes can be achieved using various reducing agents, often involving transition metal catalysts.

The sulfonyl group is a strong electron-withdrawing group. masterorganicchemistry.com This is due to the high electronegativity of the oxygen atoms and the ability of the sulfur atom to accommodate a partial positive charge. The electron-withdrawing nature of the methanesulfonyl group deactivates the aromatic ring towards electrophilic aromatic substitution. masterorganicchemistry.com This deactivating effect is in opposition to the activating effect of the hydroxyl group.

Aryl sulfonate esters are known to be good leaving groups in nucleophilic substitution reactions. researchgate.net However, the methanesulfonyl group, where the sulfur is directly bonded to the aromatic ring, is generally a poor leaving group in standard nucleophilic aromatic substitution (SNAr) reactions. For the sulfonyl group to act as a leaving group, the aromatic ring typically needs to be highly activated by other potent electron-withdrawing groups in the ortho and/or para positions. libretexts.org In this compound, the ring is not sufficiently electron-deficient to facilitate the departure of the methanesulfonyl group in a typical SNAr reaction. mit.edu

Spectroscopic and Structural Elucidation of 1 3 Hydroxy 4 Methanesulfonylphenyl Ethan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one, the spectrum is expected to show signals corresponding to the aromatic protons, the acetyl methyl protons, the sulfonyl methyl protons, and the phenolic hydroxyl proton.

The aromatic region would display a complex pattern due to the three adjacent protons on the benzene (B151609) ring.

H-2 (ortho to the acetyl group) is expected to appear as a doublet.

H-5 (ortho to the sulfonyl group) would likely be a doublet of doublets, split by both H-6 and H-2.

H-6 (meta to the acetyl group) would appear as a doublet.

The electron-withdrawing nature of the acetyl and methanesulfonyl groups would shift these aromatic protons downfield. The methyl protons of the acetyl and methanesulfonyl groups would each appear as sharp singlets, with the acetyl methyl protons typically found around 2.5-2.6 ppm and the sulfonyl methyl protons around 3.1-3.3 ppm. The phenolic hydroxyl proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -C(O)CH₃ | ~2.6 | Singlet (s) | N/A |

| -SO₂CH₃ | ~3.2 | Singlet (s) | N/A |

| Ar-H2 | ~7.8 | Doublet (d) | ~2 Hz (meta coupling) |

| Ar-H5 | ~7.3 | Doublet of Doublets (dd) | J ≈ 8.5 Hz (ortho), 2 Hz (meta) |

| Ar-H6 | ~8.1 | Doublet (d) | ~8.5 Hz (ortho coupling) |

| -OH | Variable | Broad Singlet (br s) | N/A |

¹³C NMR spectroscopy is used to determine the number of inequivalent carbon atoms and to identify the types of carbon environments (e.g., carbonyl, aromatic, alkyl). The spectrum for this compound is predicted to show nine distinct carbon signals. The carbonyl carbon of the acetyl group would be the most downfield signal, typically appearing above 195 ppm. The six aromatic carbons would have distinct chemical shifts due to the substitution pattern. The methyl carbons of the acetyl and methanesulfonyl groups would appear at the most upfield positions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C(O)CH₃ | ~197 |

| -C(O)CH₃ | ~27 |

| -SO₂CH₃ | ~45 |

| Ar-C1 (-C=O) | ~132 |

| Ar-C2 | ~125 |

| Ar-C3 (-OH) | ~155 |

| Ar-C4 (-SO₂) | ~135 |

| Ar-C5 | ~115 |

| Ar-C6 | ~130 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) coupling relationships. For this molecule, COSY would primarily show correlations between the adjacent aromatic protons (H-5 with H-6), confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : This technique identifies direct one-bond correlations between protons and the carbons they are attached to. It would be used to definitively assign the signals for the aromatic C-H pairs (C2-H2, C5-H5, C6-H6) and the methyl groups (-C(O)CH₃ and -SO₂CH₃).

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is essential for identifying longer-range (2-3 bond) correlations between protons and carbons. This experiment would be key to piecing together the entire structure. For instance, correlations would be expected from the acetyl methyl protons to the carbonyl carbon and the C1 aromatic carbon. The aromatic protons would show correlations to neighboring carbons, helping to confirm the substitution pattern on the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule, as different bonds vibrate at characteristic frequencies.

The IR spectrum of this compound would be dominated by absorptions corresponding to its three main functional groups.

Hydroxyl (-OH) group : A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to O-H stretching.

Carbonyl (C=O) group : A strong, sharp absorption peak corresponding to the ketone C=O stretch would appear around 1670-1690 cm⁻¹.

Sulfonyl (SO₂) group : The methanesulfonyl group would exhibit two characteristic strong stretching vibrations: an asymmetric stretch typically around 1300-1350 cm⁻¹ and a symmetric stretch around 1140-1160 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for Key Functional Groups

| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3600 | Broad, Strong |

| Aromatic | C-H stretch | 3000 - 3100 | Medium |

| Alkyl | C-H stretch | 2850 - 3000 | Medium |

| Carbonyl (Ketone) | C=O stretch | 1670 - 1690 | Strong, Sharp |

| Aromatic | C=C stretch | 1450 - 1600 | Medium |

| Sulfonyl | S=O asymmetric stretch | 1300 - 1350 | Strong |

| Sulfonyl | S=O symmetric stretch | 1140 - 1160 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on fragmentation patterns.

The molecular formula for this compound is C₉H₁₀O₄S. The calculated monoisotopic mass is approximately 214.03 g/mol . In a high-resolution mass spectrum (HRMS), this value would be used to confirm the elemental composition.

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely involve characteristic losses. A primary fragmentation pathway would be the loss of a methyl radical (•CH₃, 15 Da) from the acetyl group to form a stable acylium ion, resulting in a prominent peak at m/z 199. Another likely fragmentation would be the loss of the entire acetyl group (43 Da). Cleavage of the methyl group from the sulfonyl moiety (loss of 15 Da) is also a possible fragmentation pathway.

Determination of Molecular Formula and Fragmentation Patterns

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of a compound through ionization and fragmentation. The molecular formula of this compound is C₉H₁₀O₄S, corresponding to a nominal molecular weight of approximately 214 g/mol . nih.gov

In a mass spectrometry experiment, the compound would be expected to produce a molecular ion peak (M⁺•) at an m/z (mass-to-charge ratio) of 214. The subsequent fragmentation of this energetically unstable molecular ion provides valuable structural information. For aromatic ketones like this one, a primary and highly characteristic fragmentation pathway is α-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. miamioh.edu

Key predicted fragmentation patterns include:

Loss of a methyl radical (•CH₃): α-cleavage of the acetyl group is expected to be a dominant fragmentation, leading to the formation of a stable acylium ion. This would result in a prominent peak at m/z 199 ([M-15]⁺). miamioh.edu

Loss of an acetyl group ([CH₃CO]⁺): Cleavage of the bond between the carbonyl carbon and the aromatic ring would generate an acylium ion at m/z 43. chemguide.co.uk

Cleavage involving the sulfonyl group: Fragmentation can also occur around the methanesulfonyl substituent, potentially leading to the loss of a methylsulfonyl radical (•SO₂CH₃, mass 79), which would yield a fragment ion at m/z 135.

These fragmentation patterns provide a veritable fingerprint of the molecule, confirming the presence and connectivity of the acetyl and methanesulfonyl functional groups.

| Fragmentation Process | Neutral Loss | Mass of Loss (Da) | Predicted Fragment m/z | Notes |

|---|---|---|---|---|

| Molecular Ion | - | 0 | 214 | Represents the intact ionized molecule (M⁺•). |

| α-Cleavage | •CH₃ | 15 | 199 | Loss of the acetyl methyl group, forming a stable acylium ion. miamioh.edu |

| Ring-Carbonyl Cleavage | •C₇H₆O₃S | 170 | 43 | Formation of the acetyl cation ([CH₃CO]⁺). chemguide.co.uk |

| Sulfonyl Group Cleavage | •SO₂CH₃ | 79 | 135 | Loss of the methanesulfonyl radical from the molecular ion. |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

While conventional mass spectrometry provides integer mass-to-charge ratios, High-Resolution Mass Spectrometry (HRMS) measures this value with extremely high precision, typically to four or more decimal places. This accuracy is sufficient to allow for the unambiguous determination of a molecule's elemental composition.

For this compound, the molecular formula C₉H₁₀O₄S has a calculated exact mass of 214.02998 Da. nih.gov An experimental measurement via HRMS that aligns with this calculated value within a narrow tolerance (e.g., ±5 ppm) provides definitive confirmation of the molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₀O₄S | nih.gov |

| Calculated Exact Mass (Da) | 214.02998 | nih.gov |

| Observed Mass (Da) | (Experimentally Determined) | - |

X-ray Crystallography

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

Single-crystal X-ray diffraction stands as the gold standard for the absolute determination of a molecule's three-dimensional structure in the solid state. This technique involves irradiating a well-ordered single crystal with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise 3D map of electron density within the crystal, from which the exact positions of atoms can be determined, providing definitive data on bond lengths, bond angles, and torsional angles.

A review of publicly available crystallographic databases indicates that the specific crystal structure of this compound has not been reported. However, should such a study be performed, it would provide unambiguous confirmation of the substitution pattern on the phenyl ring and the precise spatial orientation of the acetyl, hydroxyl, and methanesulfonyl functional groups.

| Crystallographic Parameter | Description | Status |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Not Available |

| Space Group | Describes the symmetry elements within the unit cell. | Not Available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. | Not Available |

| Volume (V) | The volume of the unit cell. | Not Available |

| Molecules per Unit Cell (Z) | The number of molecules contained within one unit cell. | Not Available |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The data from an X-ray diffraction study also reveals how individual molecules pack together to form the crystal lattice. This packing is governed by a variety of non-covalent intermolecular interactions. Based on the functional groups present in this compound, several key interactions would be anticipated to direct its crystal structure.

Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor. The oxygen atoms of the carbonyl group (C=O) and, in particular, the sulfonyl group (-SO₂-) are strong hydrogen bond acceptors. Consequently, robust intermolecular O-H···O hydrogen bonds are expected to be a primary and influential feature, linking molecules into chains, sheets, or more complex three-dimensional networks. researchgate.net

π-π Stacking: The aromatic phenyl ring provides a region of electron density that can engage in π-π stacking interactions with neighboring rings. These interactions, where rings stack in a parallel or offset fashion, are a common feature in the crystal structures of aromatic compounds.

The interplay of these various interactions dictates the final crystal packing arrangement, which in turn influences the compound's macroscopic physical properties, such as its melting point, solubility, and crystal morphology.

Computational and Theoretical Investigations of 1 3 Hydroxy 4 Methanesulfonylphenyl Ethan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one, DFT calculations would be employed to optimize the molecular geometry, determine the ground-state electronic energy, and calculate various electronic properties. These properties include the distribution of electron density, the molecular electrostatic potential (MEP), and atomic charges. Such calculations would provide insights into the molecule's stability and potential sites for electrophilic and nucleophilic attack, thus predicting its chemical reactivity.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations

To understand the response of this compound to electromagnetic radiation, Time-Dependent Density Functional Theory (TD-DFT) would be utilized. This method is an extension of DFT used to calculate the excited states of molecules. The results from TD-DFT calculations would predict the electronic absorption spectrum (UV-Vis spectrum) of the compound, identifying the wavelengths of maximum absorption and the nature of the corresponding electronic transitions (e.g., n → π* or π → π*).

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their spatial distribution to identify the regions of the molecule most involved in chemical reactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time.

Conformational Analysis and Stability Studies

Molecular dynamics simulations would be used to explore the conformational landscape of this compound. By simulating the molecule's motion over a period of time, researchers can identify the most stable conformations (arrangements of atoms in space) and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Exploration of Intramolecular Hydrogen Bonding and Rotational Barriers

The structure of this compound suggests the possibility of intramolecular hydrogen bonding between the hydroxyl group and the adjacent methanesulfonyl or ethanone (B97240) groups. MD simulations can be employed to investigate the presence and strength of such interactions. Furthermore, these simulations can be used to calculate the energy barriers for the rotation of different parts of the molecule, such as the methanesulfonyl and ethanone groups, which provides further insight into the molecule's conformational dynamics.

Intermolecular Interaction Analysis

Computational analysis of intermolecular interactions provides profound insights into the crystal packing and stability of molecular solids. For this compound, these non-covalent forces are dictated by the interplay between its hydroxyl, methanesulfonyl, and ethanone functional groups. While specific experimental crystallographic data and corresponding computational analyses for this compound are not available in the reviewed scientific literature, this section outlines the theoretical methodologies that would be employed for such an investigation.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Non-Covalent Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. researchgate.netnih.gov The surface is generated by partitioning the crystal's electron density into molecular volumes, defining a region where the contribution from the molecule of interest is equal to the contribution from all other molecules. The properties mapped onto this surface provide a detailed picture of the molecular environment.

Key mapped properties include:

d_norm (normalized contact distance): This property highlights regions of significant intermolecular contact. It is mapped using a red-white-blue color scale, where red spots indicate close contacts (shorter than the van der Waals radii sum) that are characteristic of hydrogen bonds, white regions represent contacts around the van der Waals separation, and blue regions signify contacts that are further apart. researchgate.net

Shape Index and Curvedness: These properties describe the shape of the surface. The shape index can identify complementary hollows and bumps indicative of π-π stacking interactions, while curvedness highlights flat regions that are also associated with planar stacking. mdpi.com

2D Fingerprint Plots: Derived from the Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of all intermolecular contacts. These plots are scattergrams of the distance from the surface to the nearest nucleus inside (dᵢ) versus the distance to the nearest nucleus outside (dₑ). researchgate.netmdpi.com The appearance of the plot is unique to the compound and reveals the relative contribution of different types of interactions. For a molecule like this compound, one would anticipate:

Sharp, distinct spikes corresponding to strong O-H···O hydrogen bonds involving the hydroxyl group and the carbonyl or sulfonyl oxygens.

Symmetrical wings characteristic of C-H···π interactions.

A large, dense region in the center of the plot representing the significant contribution of weaker H···H contacts. nih.gov

A hypothetical breakdown of the contributions of various intermolecular contacts to the Hirshfeld surface for this compound is presented in the table below, based on the functional groups present.

| Interaction Type | Hypothetical Contribution (%) | Description |

|---|---|---|

| H···H | ~40-50% | Represents the most abundant, though weaker, van der Waals contacts. |

| O···H / H···O | ~20-30% | Significant due to strong hydrogen bonding from the hydroxyl group to carbonyl and sulfonyl oxygens. Appears as sharp spikes on the fingerprint plot. |

| C···H / H···C | ~15-25% | Includes weaker C-H···O interactions and potential C-H···π interactions with the phenyl ring. |

| S···O / O···S | ~5-10% | Contacts involving the highly polar methanesulfonyl group. |

| C···C | ~2-5% | Potential for π-π stacking interactions between phenyl rings, identifiable via shape index analysis. |

Energy Framework Calculations for Intermolecular Interaction Energies

To complement the visual nature of Hirshfeld analysis, energy framework calculations provide a quantitative measure of the energetic contributions to crystal stability. This method computes the interaction energies between a central molecule and its neighbors within a defined cluster, dissecting the total energy into four key components: electrostatic, polarization, dispersion, and exchange-repulsion. mdpi.comrasayanjournal.co.in

The total interaction energy (E_tot) is the sum of these components, often scaled with factors derived from benchmarked energy models (e.g., CE-B3LYP/6-31G(d,p)). mdpi.com

E_ele (Electrostatic): Arises from the interaction between the static charge distributions of molecules. This component is typically dominant in polar molecules featuring strong hydrogen bonds.

E_dis (Dispersion): Represents the attractive van der Waals forces arising from instantaneous fluctuations in electron density. This is a major stabilizing force in all molecular crystals.

E_pol (Polarization): An attractive component resulting from the induction of dipoles in neighboring molecules.

E_rep (Repulsion): The short-range repulsive force that prevents molecules from interpenetrating.

These interaction energies are visualized as "frameworks" where cylinders connect the centroids of interacting molecular pairs. The cylinder radius is proportional to the magnitude of the interaction energy, providing a clear topological map of the crystal's energetic architecture. rasayanjournal.co.in For this compound, the strong hydrogen-bonding capabilities suggest that the electrostatic energy framework would be particularly significant, alongside a substantial contribution from the dispersion framework.

The following table illustrates the type of data generated from energy framework calculations for a pair of interacting molecules.

| Energy Component | Symbol | Illustrative Energy (kJ/mol) | Nature of Force |

|---|---|---|---|

| Electrostatic | E_ele | -65.0 | Strongly attractive; dominates in hydrogen bonds. |

| Polarization | E_pol | -15.5 | Attractive; induction effects. |

| Dispersion | E_dis | -50.0 | Strongly attractive; van der Waals forces. |

| Repulsion | E_rep | +45.0 | Repulsive; Pauli exclusion principle. |

| Total Energy | E_tot | -85.5 | Net interaction energy for the molecular pair. |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting and interpreting the spectroscopic properties of molecules. researchgate.net These theoretical calculations can provide valuable data on NMR and IR spectra, aiding in structure elucidation and the assignment of experimental signals. Although a specific computational study predicting the spectroscopic parameters for this compound has not been reported, the expected values can be estimated based on established principles and data from similar substituted acetophenones. nih.govresearchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus. The chemical environment, dictated by electron-withdrawing and electron-donating groups, significantly influences these values. scribd.comstudyraid.com

¹H NMR: The aromatic protons would appear as a complex multiplet system. Protons ortho to the electron-withdrawing acetyl group would be deshielded and resonate at a higher chemical shift (further downfield). The hydroxyl proton would appear as a broad singlet, with its chemical shift being concentration and solvent-dependent. The methyl protons of the acetyl and methanesulfonyl groups would appear as sharp singlets.

¹³C NMR: The carbonyl carbon of the acetyl group is highly deshielded and would have the largest chemical shift. Aromatic carbons attached to substituents (OH, SO₂Me, COCH₃) would show distinct shifts from the protonated carbons. The chemical shifts of the methyl carbons would appear at the upfield end of the spectrum.

A table of hypothetical predicted NMR chemical shifts for this compound is provided below.

| Atom Type | Position | Hypothetical Predicted ¹H Shift (ppm) | Hypothetical Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Aromatic CH | H-2 | ~7.8 | ~130 |

| Aromatic C-OH | C-3 | - | ~158 |

| Aromatic C-SO₂Me | C-4 | - | ~135 |

| Aromatic CH | H-5 | ~7.2 | ~118 |

| Aromatic CH | H-6 | ~7.6 | ~128 |

| Carbonyl C=O | - | - | ~198 |

| Acetyl CH₃ | - | ~2.6 | ~27 |

| Sulfonyl CH₃ | - | ~3.2 | ~45 |

| Hydroxyl OH | - | ~5.0-10.0 (variable) | - |

IR Frequencies: Theoretical IR spectra are calculated by determining the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). c6h6.org This yields the vibrational frequencies and their corresponding normal modes. For a molecule to be IR active, its dipole moment must change during the vibration.

Key predicted vibrational frequencies for this compound would include:

A broad O-H stretching band from the phenolic hydroxyl group.

A strong, sharp C=O stretching band from the ketone.

Two strong stretching bands for the sulfonyl (SO₂) group, corresponding to asymmetric and symmetric modes.

Aromatic C-H and C=C stretching bands.

Aliphatic C-H stretching bands from the two methyl groups.

The table below summarizes the hypothetical predicted IR frequencies for the major functional groups of the title compound.

| Vibrational Mode | Functional Group | Hypothetical Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | ~3200-3500 | Strong, Broad |

| C-H Stretch (Aromatic) | Ar-H | ~3050-3150 | Medium |

| C-H Stretch (Aliphatic) | -CH₃ | ~2900-3000 | Medium-Weak |

| C=O Stretch | Ketone | ~1670-1690 | Strong, Sharp |

| C=C Stretch (Aromatic) | Ar C=C | ~1580-1620 | Medium |

| S=O Asymmetric Stretch | Sulfonyl -SO₂- | ~1300-1350 | Strong |

| S=O Symmetric Stretch | Sulfonyl -SO₂- | ~1140-1180 | Strong |

Role of 1 3 Hydroxy 4 Methanesulfonylphenyl Ethan 1 One As a Synthetic Building Block

Precursor to Diverse Heterocyclic Systems

The unique arrangement of functional groups in 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one makes it an ideal starting point for synthesizing various heterocyclic compounds. The ketone carbonyl and the adjacent methyl group are prime reaction centers for condensation and cyclization reactions, which are fundamental to the formation of rings containing nitrogen, oxygen, and sulfur.

Synthesis of Pyrroles and Substituted Pyrrole (B145914) Scaffolds

Substituted pyrroles are significant structural motifs in medicinal chemistry. The ethanone (B97240) moiety of this compound can participate in reactions like the Paal-Knorr pyrrole synthesis. synarchive.comorganic-chemistry.org This classic method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form the pyrrole ring. organic-chemistry.org To utilize the subject compound, it would first be converted into a 1,4-dicarbonyl intermediate, which then undergoes cyclization.

A more direct approach involves multicomponent reactions. For instance, a related compound, 2-hydroxy-1-(4-(methylsulfonyl)phenyl)ethan-1-one, is used in a one-pot, three-component reaction with 3-oxobutanenitrile (B1585553) and an aniline (B41778) to yield highly substituted pyrroles. It is plausible that this compound could be employed in similar multicomponent strategies to generate a library of novel pyrrole derivatives, leveraging the reactivity of its acetyl group.

Contributions to Chalcone Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates for flavonoids and other biologically active compounds. They are typically synthesized via the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction between an acetophenone (B1666503) and an aromatic aldehyde. researchgate.netwisdomlib.org In this context, this compound serves as the acetophenone component. researchgate.net

The reaction involves the deprotonation of the α-carbon of the ethanone group to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a substituted benzaldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone structure of chalcones. taylorandfrancis.com By varying the aldehyde reactant, a diverse range of chalcones can be synthesized, each incorporating the 3-hydroxy-4-methanesulfonylphenyl moiety. acs.org

Table 1: Potential Chalcone Derivatives from this compound

| Aldehyde Reactant | Resulting Chalcone Structure |

|---|---|

| Benzaldehyde | (E)-1-(3-hydroxy-4-methanesulfonylphenyl)-3-phenylprop-2-en-1-one |

| 4-Methoxybenzaldehyde | (E)-1-(3-hydroxy-4-methanesulfonylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 4-Chlorobenzaldehyde | (E)-3-(4-chlorophenyl)-1-(3-hydroxy-4-methanesulfonylphenyl)prop-2-en-1-one |

Formation of Furanone Derivatives

Furanones are five-membered heterocyclic compounds containing a ketone group. The synthesis of substituted 3(2H)-furanones can be achieved through various methods, including the intramolecular cyclization of precursor molecules derived from ketone starting materials. organic-chemistry.org One potential pathway starting from this compound could involve an initial reaction to introduce a two-carbon unit at the α-position of the ketone, followed by cyclization. For example, reaction with an α-haloester could form an intermediate that, upon intramolecular condensation, yields a furanone ring. While direct literature citing this specific conversion is limited, the general reactivity of α-hydroxyacetophenones suggests their utility in building such oxygen-containing heterocycles. organic-chemistry.org

Role in the Construction of Indole (B1671886) Derivatives

The indole nucleus is a cornerstone of many pharmaceuticals. One of the most fundamental methods for indole synthesis is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. ijnrd.org The ethanone group of this compound makes it a suitable ketone partner for this reaction. ijnrd.org

In this process, the ketone reacts with a substituted or unsubstituted phenylhydrazine to form a phenylhydrazone intermediate. This intermediate then undergoes acid-catalyzed cyclization and ammonia elimination to furnish the indole ring. Using this method, the 3-hydroxy-4-methanesulfonylphenyl group would be incorporated at the 2-position of the resulting indole. This makes the compound a valuable precursor for creating novel, highly functionalized indole derivatives for various applications. dergipark.org.tropenmedicinalchemistryjournal.com

Scaffold for Complex Molecular Architecture

Beyond its role in forming single heterocyclic rings, this compound is a foundational scaffold for constructing more complex, multi-ring systems. Its robust phenyl ring and reactive side chain allow for its integration into fused and bridged heterocyclic structures.

Integration into Multi-Ring Systems (e.g., Pyrazolo[3,4-d]pyrimidine derivatives)

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds known for their significant biological activities. The synthesis of this scaffold often begins with the construction of a substituted pyrazole (B372694) ring, which is subsequently fused with a pyrimidine (B1678525) ring.

The synthesis can be initiated from this compound by first converting it to a 1,3-dicarbonyl derivative. For example, a Claisen condensation with a suitable ester like diethyl oxalate (B1200264) would yield a β-diketone. This intermediate can then be reacted with hydrazine (B178648) or a substituted hydrazine to form a pyrazole ring via Knorr-type condensation. The resulting pyrazole, now bearing the 3-hydroxy-4-methanesulfonylphenyl group and other functional handles (e.g., an ester group), can undergo further reactions, such as condensation with formamide (B127407) or other reagents, to construct the fused pyrimidine ring, completing the pyrazolo[3,4-d]pyrimidine core.

Table 2: General Synthetic Strategy for Pyrazolo[3,4-d]pyrimidine Derivatives

| Step | Reaction Type | Reactants | Intermediate/Product |

|---|---|---|---|

| 1 | Claisen Condensation | This compound, Diethyl oxalate | A 1,3-dicarbonyl intermediate |

| 2 | Knorr Pyrazole Synthesis | 1,3-dicarbonyl intermediate, Hydrazine hydrate | Substituted pyrazole |

This stepwise approach demonstrates how the relatively simple structure of this compound can be methodically elaborated into complex, high-value molecular architectures.

Development of Advanced Organic Compounds with Tailored Properties

The chemical structure of this compound makes it an exemplary scaffold for the development of advanced organic compounds with finely tuned properties. The molecule possesses three key functional groups that can be selectively modified: a phenolic hydroxyl group, an acetyl group (ethanone), and a methanesulfonyl group. The interplay of these groups on the aromatic ring allows for the strategic synthesis of derivatives with specific electronic, optical, or material characteristics.

The methanesulfonyl group is a potent electron-withdrawing group, which significantly influences the reactivity of the phenyl ring and the acidity of the adjacent hydroxyl group. This electronic feature is crucial for creating materials with specific conductive or non-linear optical properties. The hydroxyl and ketone functionalities serve as primary handles for a wide array of chemical transformations. For instance, the hydroxyl group can undergo etherification or esterification to introduce various alkyl or aryl moieties, thereby modifying the compound's solubility, steric bulk, and intermolecular interaction capabilities. The ketone's carbonyl group is susceptible to nucleophilic addition, condensation reactions, and reductions, opening pathways to a diverse range of more complex structures, including secondary alcohols, imines, and heterocyclic systems.

Research into similarly structured acetophenone derivatives has shown that modifications to the core structure can lead to compounds with applications in material science, such as liquid crystals or specialized polymers. The rigid phenylsulfone backbone, combined with the potential for hydrogen bonding via the hydroxyl group, provides a basis for designing molecules that can self-assemble into ordered structures. By strategically manipulating these functional groups, chemists can tailor the physicochemical properties of the resulting compounds for specific advanced applications.

Strategies for Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules, which can be screened for a wide range of functions. nih.gov The scaffold of this compound is well-suited for DOS approaches due to its multiple, orthogonally reactive functional groups.

Exploration of Analogue Libraries based on the Core Structure

The generation of analogue libraries from the this compound core allows for a systematic exploration of chemical space. By employing combinatorial chemistry techniques, a large number of derivatives can be synthesized and evaluated. The primary points of diversification on the molecule are the hydroxyl and ketone groups. A library can be constructed by reacting the parent compound with a variety of building blocks targeting these sites.

For example, the phenolic hydroxyl group can be reacted with a collection of alkyl halides or acyl chlorides to produce a library of ethers and esters, respectively. Simultaneously or sequentially, the ketone can be reacted with a set of amines to form imines or subjected to aldol (B89426) condensation with various aldehydes. This parallel synthesis approach can rapidly generate hundreds or thousands of distinct compounds, each with unique structural features stemming from the combination of different building blocks.

Table 1: Exemplar Analogue Library Generation from this compound

| Reaction Site | Reaction Type | Reagent Class | Resulting Functional Group | Potential Property Modification |

|---|---|---|---|---|

| Phenolic -OH | Etherification | Alkyl Halides (R-X) | Ether (-OR) | Increased lipophilicity, altered solubility |

| Phenolic -OH | Esterification | Acyl Chlorides (RCOCl) | Ester (-OCOR) | Modified steric hindrance, electronic properties |

| Ketone C=O | Reductive Amination | Amines (R-NH2) | Secondary Amine | Introduction of basic centers, altered polarity |

| Ketone C=O | Wittig Reaction | Phosphonium Ylides | Alkene | Extended conjugation, geometric isomers |

Modular Synthesis Approaches Utilizing the Compound

Modular synthesis involves the assembly of complex molecules from pre-synthesized, structurally distinct building blocks or "modules." this compound can serve as a key module in such synthetic strategies. Its defined chemical functionalities allow it to be incorporated into larger molecular frameworks through reliable and high-yielding reactions.

One such approach is its use in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains portions of all starting materials. For instance, the ketone functionality could participate in a Biginelli or Hantzsch-type reaction, leading to the rapid construction of complex heterocyclic systems. In this context, the 1-(3-hydroxy-4-methanesulfonylphenyl) moiety is installed as a single, functionalized substituent onto the new heterocyclic core.

Furthermore, in a convergent synthesis, the compound can be elaborated separately before being coupled with another complex fragment in the final stages of a synthetic route. For example, the hydroxyl group could be used as an anchor point to attach the molecule to a solid support for solid-phase synthesis, allowing for the easy purification of intermediates during the construction of a larger target molecule. This modularity provides chemists with a high degree of flexibility in designing synthetic routes to novel and complex organic compounds.

Industrial and Specialty Chemical Synthesis Applications (non-pharmaceutical)

While many applications of phenylsulfone structures are found in the pharmaceutical industry, the unique combination of functional groups in this compound suggests potential utility in several non-pharmaceutical industrial areas, particularly in the synthesis of specialty chemicals and high-performance polymers.

The presence of a phenolic hydroxyl group makes it a candidate as a monomer or chain extender in polymerization reactions. For example, it could be incorporated into epoxy resins, polycarbonates, or polyesters. The rigid aromatic core and the polar, thermally stable methanesulfonyl group could impart desirable properties to the resulting polymers, such as enhanced thermal stability, dimensional rigidity, and specific adhesion characteristics. In a similar vein to how 1,1,1-Tris(4-hydroxyphenyl)ethane is used as a crosslinking agent to create highly crosslinked polymer networks, this compound could be used to create linear polymers or be modified to introduce cross-linking sites.

The structure also lends itself to the synthesis of specialty dyes or pigments. The aromatic ring can be further functionalized, for example, through nitration or coupling with diazonium salts, to create chromophoric systems. The methanesulfonyl and hydroxyl groups can act as auxochromes, modifying the color and improving the fastness of the dye on various substrates.

Furthermore, the compound could serve as a precursor for manufacturing specialized surfactants or additives. Esterification or ethoxylation of the hydroxyl group could yield non-ionic surfactants with a bulky, rigid hydrophobic tail, potentially offering unique emulsifying or dispersing properties for specific industrial formulations. The inherent chemical stability of the sulfone group makes these potential derivatives suitable for use in harsh chemical environments.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

While classical synthetic methods can undoubtedly produce 1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one, modern synthetic techniques offer pathways to more efficient, sustainable, and scalable production. The future of its synthesis lies in harnessing the power of photoredox catalysis, electrosynthesis, and continuous flow chemistry.

Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds under mild conditions. rsc.orgacs.org Future research could explore the late-stage functionalization of a simpler precursor, such as 1-(3-hydroxyphenyl)ethan-1-one. A potential photocatalytic C-H sulfonylation could be envisioned, where a sulfonyl radical is generated and directed to the position ortho to the hydroxyl group, leveraging its directing capabilities. nih.gov This approach would be atom-economical and avoid the harsh conditions often associated with traditional electrophilic aromatic substitution.

Electrosynthesis, which uses electrons as a traceless reagent, offers a green and sustainable alternative for chemical production. technologynetworks.comelectrosynthesis.com The synthesis of the sulfone moiety, for instance, could be approached electrochemically. An unexplored route could involve the electrochemical oxidation of a corresponding sulfide (B99878) precursor. rsc.orgresearchgate.net This method avoids the use of stoichiometric chemical oxidants, reducing waste and improving the safety profile of the synthesis. Furthermore, electrochemical methods have been successfully applied to the functionalization of phenols, suggesting that direct, regioselective C-H sulfonylation on a phenol (B47542) precursor could be a viable and environmentally benign synthetic strategy. rsc.orgrsc.org

Table 1: Potential Modern Synthetic Approaches

| Method | Proposed Application | Potential Advantages |

|---|---|---|

| Photoredox Catalysis | C-H sulfonylation of 1-(3-hydroxyphenyl)ethan-1-one | Mild reaction conditions, high functional group tolerance, avoids pre-functionalization. rsc.orgacs.org |

| Electrosynthesis | Oxidation of a sulfide precursor to the sulfone | Avoids chemical oxidants, green and sustainable, high selectivity. technologynetworks.comrsc.org |

| Continuous Flow | Full multi-step synthesis or process optimization | Enhanced safety, improved heat/mass transfer, scalability, process control. amf.chspirochem.compharmasalmanac.com |

Continuous flow chemistry has revolutionized the production of fine and specialty chemicals by offering superior control over reaction parameters, enhanced safety, and seamless scalability. amf.chspirochem.compharmasalmanac.com The synthesis of this compound, which may involve exothermic steps or hazardous reagents, is an ideal candidate for translation to a flow process.

A future research avenue would be to design a multi-step continuous flow synthesis where precursors are sequentially modified in a series of connected reactors. nih.gov This approach minimizes manual handling of intermediates and allows for precise control over residence time, temperature, and mixing, which can lead to higher yields and purities. wikipedia.org The enhanced heat and mass transfer in microreactors is particularly advantageous for managing potentially exothermic nitration or sulfonation reactions, which might be part of a synthetic route. pharmasalmanac.com The adoption of flow chemistry would not only improve the efficiency and safety of laboratory-scale synthesis but also provide a direct pathway for industrial-scale production. spirochem.com

Investigation of Advanced Material Applications (excluding biological)

The unique combination of a hydrogen-bond-donating phenol, an electron-withdrawing sulfone, and a polar ketone group makes this compound an intriguing building block for advanced materials.

Aromatic polymers containing sulfone groups, such as polysulfones and polyether sulfones, are known for their high thermal stability, mechanical strength, and chemical resistance. syensqo.comwikipedia.org Similarly, phenolic compounds are fundamental precursors for polymers like phenolic resins and polycarbonates. nih.gov The bifunctional nature of this compound makes it a prime candidate for investigation as a novel monomer.

Future research could focus on using this compound in step-growth polymerization to create new classes of aromatic polymers. google.comdntb.gov.ua The hydroxyl group could be used for polyetherification or polyesterification, while the sulfone and ketone groups would be incorporated into the polymer backbone, imparting properties such as high thermal stability and specific solubility characteristics. The presence of these polar groups could also enhance adhesion and compatibility with other materials.

In the realm of liquid crystals, molecular design hinges on creating molecules with appropriate anisotropy and polarity. nih.gov The significant dipole moment associated with the sulfone and ketone groups, combined with the potential for hydrogen bonding from the phenol, could be exploited. nih.govyoutube.com Future work could involve designing and synthesizing derivatives of this compound with elongated, rigid structures (mesogens) to investigate their potential to form liquid crystalline phases. The inherent polarity of such molecules could lead to materials with interesting dielectric and electro-optical properties. mdpi.com

The development of organic materials for optoelectronic devices is a rapidly advancing field. mdpi.commdpi.com Aromatic sulfones are often incorporated into organic semiconductors to act as electron-accepting units, facilitating charge transport in devices like Organic Light-Emitting Diodes (OLEDs). researchgate.net The subject compound combines the strong electron-withdrawing sulfone group with an electron-donating hydroxyl group on the same aromatic ring. This "push-pull" electronic structure is a common design motif for creating molecules with intramolecular charge transfer (ICT) characteristics, which are often fluorescent.

An unexplored avenue is to use this compound as a precursor for more complex, conjugated molecules for optoelectronic applications. By chemically modifying the acetyl group or functionalizing the aromatic ring further, it could be incorporated into larger π-conjugated systems. The interplay between the donor (hydroxyl) and acceptor (sulfonyl) groups could be tuned to control the energy levels of the frontier molecular orbitals (HOMO/LUMO), thereby tailoring the absorption and emission properties of the resulting materials for applications in OLEDs or organic sensors. researchgate.net

Deeper Computational Exploration

To guide and accelerate experimental research, in-depth computational studies are essential. Modern computational chemistry, particularly Density Functional Theory (DFT), can provide profound insights into the structural, electronic, and reactive properties of this compound. researchgate.netresearchgate.net